molecular formula C36H20EuF9N2O6S3 B1170230 Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione CAS No. 1258288-04-8

Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione

Cat. No.: B1170230
CAS No.: 1258288-04-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione typically involves the reaction of europium salts with 1,10-phenanthroline and 4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution and coordination reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified europium complexes with altered luminescent properties .

Scientific Research Applications

Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The luminescent properties of Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione are primarily due to the europium ion, which can absorb and emit light at specific wavelengths. The 1,10-phenanthroline and 4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione ligands act as antennae, absorbing energy and transferring it to the europium ion, which then emits light. This process involves several molecular pathways, including energy transfer from the ligands to the europium ion and subsequent emission of light from the excited state of the europium ion .

Comparison with Similar Compounds

Similar compounds to Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione include other europium complexes with different ligands, such as:

  • Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-phenyl-1,3-butanedione
  • Europium(3+);1,10-phenanthroline;2-thenoyltrifluoroacetone

These compounds also exhibit strong luminescent properties but may differ in their emission wavelengths, quantum yields, and stability. The uniqueness of this compound lies in its specific combination of ligands, which provides a distinct set of photophysical properties that can be tailored for specific applications .

Properties

IUPAC Name

europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.3C8H4F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4H;/q;3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDWCQJGPGMXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]([S+]=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=C[C-]([S+]=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=C[C-]([S+]=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H20EuF9N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.